

Characterization of 5-Azidopentyl 4-methylbenzenesulfonate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 5-Azidopentyl 4-methylbenzenesulfonate

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For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation and drug delivery strategies. This guide provides a detailed comparison of **5-Azidopentyl 4-methylbenzenesulfonate**, a versatile hetero-bifunctional linker, with alternative linkers. It includes expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound and outlines the experimental protocols for its characterization.

5-Azidopentyl 4-methylbenzenesulfonate is a valuable chemical tool featuring an azide group and a tosylate group. The azide functionality allows for efficient conjugation to molecules containing alkynes, BCN, or DBCO moieties via "Click Chemistry," forming a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions^[1]. This dual reactivity makes it a versatile linker in the synthesis of complex biomolecules and drug conjugates.

Performance Comparison: 5-Azidopentyl 4-methylbenzenesulfonate vs. Alternatives

The choice of a bifunctional linker depends on the specific application, including the desired reactivity, linker length, and solubility. Below is a comparison of **5-Azidopentyl 4-methylbenzenesulfonate** with other common bifunctional linkers.

Linker	Functional Group 1	Functional Group 2	Key Advantages	Common Applications
5-Azidopentyl 4-methylbenzenesulfonate	Azide	Tosylate	Orthogonal reactivity, stable triazole formation, good leaving group for substitutions.	Bioconjugation, synthesis of drug-linker complexes.
3-Azidopropanol	Azide	Hydroxyl	Simple, short-chain linker.	Introduction of azide for subsequent click chemistry.
Alkyne-PEG2-amine	Alkyne	Amine	Increased hydrophilicity due to PEG spacer, amine for EDC/NHS chemistry.	PEGylation, linking to carboxyl groups.
3-Azidopropylamine	Azide	Amine	Short, versatile linker for introducing an azide or amine.	Modification of proteins and surfaces.
Bicyclononyne (BCN) based linkers	Strained Alkyne	Oxyamine/Other	Fast strain-promoted azide-alkyne cycloaddition (SPAAC), no need for copper catalyst.	Live cell imaging, engineering synthetic glycoproteins.[2] [3]

Characterization Data for 5-Azidopentyl 4-methylbenzenesulfonate

While specific experimental spectra for this compound are not publicly available, the following tables present the expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.

Expected ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.79	d	2H	Ar-H (ortho to SO_2)
7.35	d	2H	Ar-H (ortho to CH_3)
4.02	t	2H	-O-CH ₂ -CH ₂ -
3.26	t	2H	-N ₃ -CH ₂ -CH ₂ -
2.45	s	3H	Ar-CH ₃
1.78 - 1.68	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -
1.62 - 1.52	m	2H	-N ₃ -CH ₂ -CH ₂ -CH ₂ -
1.48 - 1.38	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Expected ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
144.8	Ar-C-SO ₂
133.0	Ar-C-CH ₃
129.9	Ar-CH (ortho to CH ₃)
127.9	Ar-CH (ortho to SO ₂)
70.3	-O-CH ₂ -
51.3	-N ₃ -CH ₂ -
28.5	-O-CH ₂ -CH ₂ -
28.3	-N ₃ -CH ₂ -CH ₂ -
22.3	-CH ₂ -CH ₂ -CH ₂ -
21.6	Ar-CH ₃

Expected Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₃ S
Molecular Weight	283.35 g/mol
Expected [M+H] ⁺	284.10
Expected [M+Na] ⁺	306.08

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of **5-Azidopentyl 4-methylbenzenesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).
- Data Analysis: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and identify the chemical shifts and multiplicities.

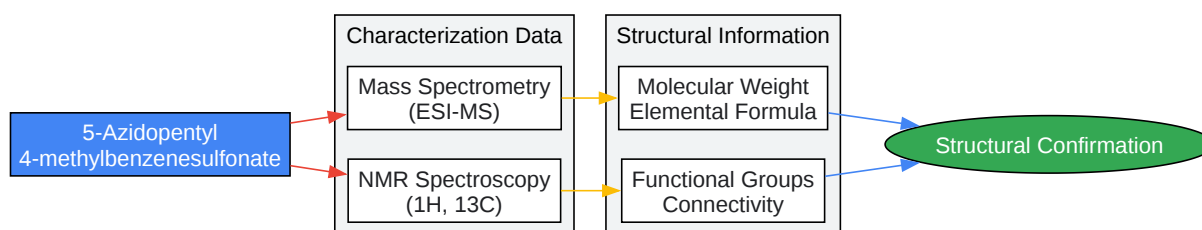
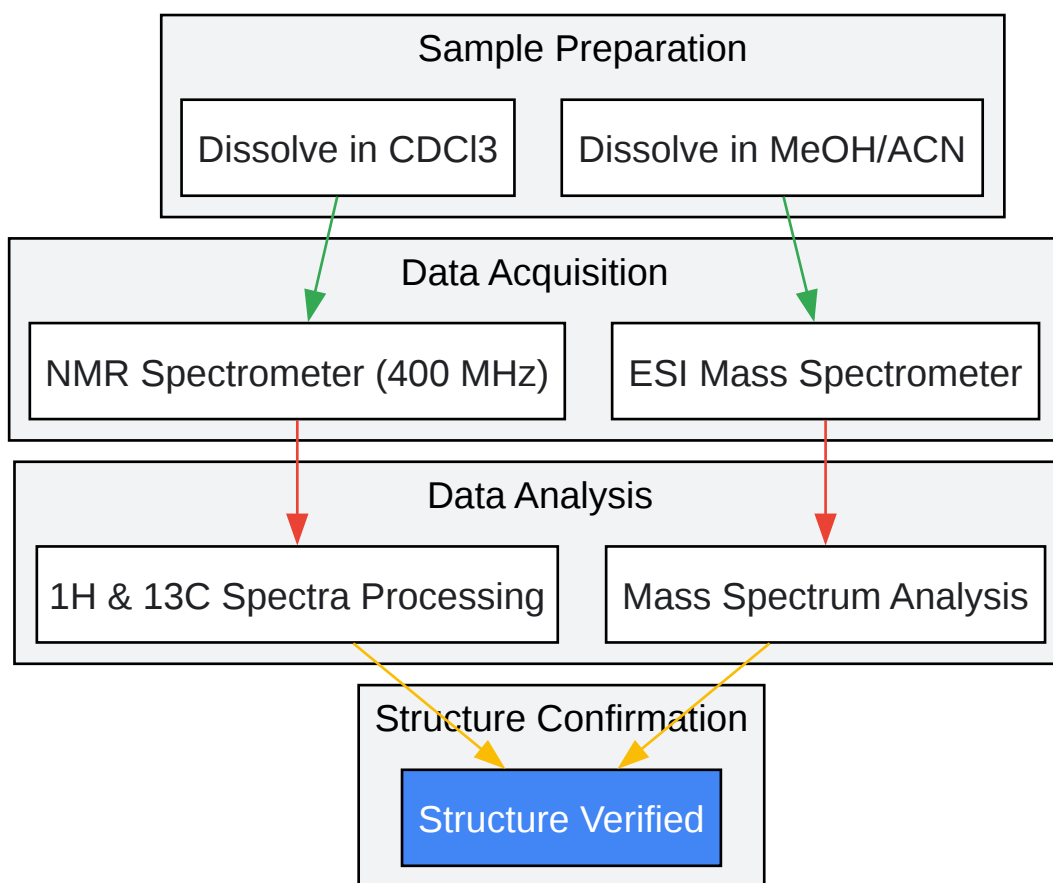
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which can be coupled to a time-of-flight (TOF) or quadrupole analyzer.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) adducts.

- Set the mass range to scan from m/z 100 to 500.
- Data Analysis: Identify the molecular ion peaks and compare the observed m/z values with the calculated exact mass of the compound to confirm its identity.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of characterizing **5-Azidopentyl 4-methylbenzenesulfonate**.



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